molecular formula C21H25N5O3 B6440901 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2548975-80-8

3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Katalognummer: B6440901
CAS-Nummer: 2548975-80-8
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: ZBAUUVDWJMBKNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dihydroquinazolin-4-one derivative featuring a quinazoline core substituted with a 7-methoxy group and a piperidine-linked 1,5-dimethylpyrazole-3-carbonyl moiety. Its structure combines a planar heteroaromatic system (quinazolinone) with a flexible piperidine-pyrazole side chain, which may confer unique pharmacological properties, such as kinase inhibition or receptor modulation.

Eigenschaften

IUPAC Name

3-[[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-10-19(23-24(14)2)21(28)25-8-6-15(7-9-25)12-26-13-22-18-11-16(29-3)4-5-17(18)20(26)27/h4-5,10-11,13,15H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUUVDWJMBKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core, a methoxy group, and a piperidine moiety linked through a pyrazole derivative. The presence of these functional groups is significant for its biological activity.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight270.32 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, which are structurally related to the compound . For instance, compounds with similar pyrazole configurations have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Pyrazole Derivatives in Cancer Research

A study investigated the effects of several pyrazole derivatives on breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity when used alone and even more pronounced effects when combined with standard chemotherapy agents like doxorubicin . This suggests that the compound's structural features may enhance its efficacy in targeting cancer cells.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to the one have shown effectiveness against various bacterial strains and fungi. For example, studies reported that certain pyrazole carboxamides exhibited notable antifungal activity against Aspergillus niger and antibacterial properties against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some pyrazoles exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Summary of Key Studies

Study Focus Findings
Umesha et al. (2009) Anticancer ActivityPyrazoles showed synergistic effects with doxorubicin in breast cancer cells.
Parish et al. (1984) Antimalarial ActivityCertain pyrazole analogs displayed significant in vitro activity against Plasmodium falciparum.
Current Status Review (2014) General Biological ActivitiesPyrazoles exhibit a range of biological activities including anticancer and antimicrobial properties.

Future Directions

Further research is warranted to explore:

  • The specific molecular targets of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one.
  • In vivo studies to assess the pharmacokinetics and safety profile.
  • Potential modifications to enhance efficacy and reduce side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrido[3,4-d]pyrimidin-4(3H)-one derivatives and related heterocycles from recent studies. Key differences in substituents, physicochemical properties, and synthetic strategies are highlighted.

Structural Features
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Calculated LogP*
Target Compound 3,4-Dihydroquinazolin-4-one 7-Methoxy; piperidin-4-ylmethyl linked to 1,5-dimethylpyrazole-3-carbonyl ~428.5 ~2.8
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 3,4-Dichlorobenzyl-piperidine; SEM-protected pyrazole ~624.1 ~5.1
8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 1-Ethylpiperidin-4-yl; SEM-protected pyrazole ~398.4 ~2.3
8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 3,5-Dichlorophenyl-piperidine; methyl group at C2 ~512.9 ~4.6

Key Observations :

  • Substituents : The 7-methoxy group in the target compound may enhance solubility compared to chlorinated analogs (e.g., 3,4-dichlorobenzyl in ), while the 1,5-dimethylpyrazole moiety could reduce metabolic instability relative to unprotected pyrazoles .
  • Protecting Groups : Analogs frequently employ SEM (2-(trimethylsilyl)ethoxymethyl) protection during synthesis, whereas the target compound lacks such groups, suggesting divergent synthetic routes .
Pharmacological Implications
  • Selectivity : The absence of bulky chlorinated aryl groups (cf. ) may reduce off-target interactions with hydrophobic binding pockets, enhancing selectivity for quinazoline-specific targets.

Research Findings and Limitations

  • Activity Data: Direct pharmacological data for the target compound are absent in the reviewed literature. However, pyridopyrimidine analogs with chlorinated aryl groups (e.g., ) exhibit nanomolar potency in kinase assays, suggesting that the target’s methoxy group may trade potency for metabolic stability.
  • Synthetic Challenges: The target’s dihydroquinazolinone core may require milder reaction conditions than pyridopyrimidines to avoid oxidation during functionalization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.